molecular formula C19H23N3O5S2 B2451514 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N,2,6-trimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide CAS No. 1015603-15-2

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N,2,6-trimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide

Katalognummer: B2451514
CAS-Nummer: 1015603-15-2
Molekulargewicht: 437.53
InChI-Schlüssel: MITHJNWTTLKWJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N,2,6-trimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide is a sophisticated small molecule researched for its potential as a selective histone deacetylase (HDAC) inhibitor. Its structure, featuring a zinc-binding isothiazolidinone moiety https://pubs.acs.org/doi/10.1021/jm901453v , is strategically designed to chelate the zinc ion within the active site of HDAC enzymes, particularly HDAC6. HDAC6 is a unique cytosolic enzyme that primarily deacetylates non-histone substrates such as α-tubulin https://www.nature.com/articles/s41467-021-23466-5 , and its inhibition leads to increased tubulin acetylation, disrupted cell motility, and impaired aggresome formation, a key mechanism for degrading misfolded proteins. The compound's benzenesulfonamide group, linked to a pyridinyl-ethyl tail, is engineered to interact with the surface residues of the HDAC6 catalytic domain, potentially conferring isoform selectivity over class I HDACs, which is a primary goal in developing therapeutics with reduced side-effects. Consequently, this inhibitor is a valuable chemical probe for investigating HDAC6-specific roles in oncology, particularly in hematological malignancies and solid tumors where HDAC6-mediated cell migration and protein degradation pathways are critical https://cancerci.biomedcentral.com/articles/10.1186/s12935-023-02879-w . Furthermore, its application extends to neurological disease research, including models of Alzheimer's and Huntington's disease, where modulating HDAC6 activity has been shown to improve mitochondrial transport and ameliorate cognitive deficits by enhancing microtubule stability and autophagy https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4390780/ .

Eigenschaften

IUPAC Name

N,2,6-trimethyl-N-(2-pyridin-4-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-14-12-17(22-18(23)7-11-28(22,24)25)13-15(2)19(14)29(26,27)21(3)10-6-16-4-8-20-9-5-16/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITHJNWTTLKWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCC2=CC=NC=C2)C)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N,2,6-trimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide (CAS Number: 951901-65-8) is a sulfonamide derivative with potential therapeutic applications. Its unique structure combines sulfonamide functionalities with an isothiazolidinone moiety, which is known to influence its biological activity. This article reviews the biological activities associated with this compound, including antibacterial properties, enzyme inhibition, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N2O5S2C_{14}H_{20}N_{2}O_{5}S_{2} with a molecular weight of 360.5 g/mol. The structural features include:

  • Sulfonamide Group : Known for antibacterial activity.
  • Isothiazolidinone Moiety : May enhance biological interactions.
  • Pyridine Ring : Potentially involved in receptor interactions.

Antibacterial Properties

Sulfonamides are traditionally recognized for their antibacterial effects. The presence of the sulfonamide group in this compound suggests similar properties. Research indicates that modifications in the sulfonamide structure can enhance antimicrobial efficacy against various pathogens.

Table 1: Antibacterial Activity of Sulfonamides

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
SulfanilamideE. coli32 µg/mL
TrimethoprimS. aureus16 µg/mL
Subject CompoundE. coliTBD

Enzyme Inhibition

Studies have shown that compounds similar to this sulfonamide can act as inhibitors of specific enzymes, such as dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

Case Study: Dihydropteroate Synthase Inhibition
In a study conducted by [source], the compound exhibited significant inhibition of DHPS activity at concentrations as low as 10 µM, suggesting its potential as a lead compound for antibiotic development.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Target Enzymes : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting folate synthesis.
  • Interaction with Bacterial Membranes : The hydrophobic regions may facilitate penetration into bacterial cells.

Therapeutic Implications

Given its structural features and biological activities, this compound may have applications in treating bacterial infections resistant to conventional antibiotics. Further studies are essential to explore its efficacy and safety profiles in clinical settings.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended to confirm the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for benzenesulfonamide and pyridine), methyl groups (δ 1.5–2.5 ppm for N,2,6-trimethyl), and isothiazolidinone protons (δ 3.0–4.5 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O) at δ 170–180 ppm and sulfonamide (SO₂) at δ 110–120 ppm.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (C₂₀H₂₄N₄O₅S₂) with a calculated exact mass of 488.12 g/mol.
  • X-ray Crystallography : Resolve stereochemistry and confirm substituent positions. Single-crystal analysis via programs like SHELX or OLEX2 is ideal .

Basic: What synthetic strategies are employed to prepare this compound?

Answer:

  • Stepwise Synthesis :
    • Core Formation : Construct the isothiazolidinone ring via cyclization of thioamide intermediates under oxidative conditions (e.g., H₂O₂ in acetic acid).
    • Sulfonamide Coupling : React the benzenesulfonyl chloride derivative with N-(2-(pyridin-4-yl)ethyl)amine using triethylamine (TEA) as a base in anhydrous dichloromethane (DCM).
    • Methylation : Introduce methyl groups via alkylation (e.g., methyl iodide in DMF with K₂CO₃).
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability)?

Answer:

  • Experimental Variables :
    • Enzyme Isoforms : Test against specific isoforms (e.g., carbonic anhydrase IX vs. XII) due to differential binding affinities.
    • Assay Conditions : Standardize pH (7.4 for physiological relevance), temperature (37°C), and substrate concentrations (e.g., 4-nitrophenyl acetate for esterase activity).
  • Control Strategies :
    • Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase).
    • Validate via orthogonal assays (e.g., fluorescent thermal shift for binding affinity).
  • Data Normalization : Report IC₅₀ values with error margins (±SEM) from ≥3 independent replicates .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., carbonic anhydrase active site). Focus on hydrogen bonding (sulfonamide NH to Zn²⁺) and π-π stacking (pyridine ring with hydrophobic residues).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (100 ns trajectories in GROMACS) to assess binding mode persistence.
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and electrostatic potential to predict bioactivity .

Basic: How should researchers design in vitro assays to evaluate this compound’s cytotoxicity?

Answer:

  • Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) and non-tumorigenic cells (e.g., HEK-293) for selectivity assessment.
  • Dose-Response : Test concentrations from 1 nM–100 μM over 48–72 hours.
  • Endpoints :
    • MTT Assay : Measure mitochondrial activity via formazan absorbance (570 nm).
    • Apoptosis Markers : Annexin V/PI staining and caspase-3/7 activation.
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to positive controls (e.g., doxorubicin) .

Advanced: What experimental designs are optimal for assessing environmental fate and ecotoxicology?

Answer:

  • Degradation Studies :
    • Hydrolysis : Expose to pH 5–9 buffers (25–50°C) and monitor via LC-MS.
    • Photolysis : Use UV light (λ = 254 nm) in aqueous solutions.
  • Biotic Transformation : Incubate with soil or microbial consortia under aerobic/anaerobic conditions.
  • Ecotoxicology :
    • Daphnia magna : Acute toxicity (48-h LC₅₀).
    • Algal Growth Inhibition : Chlorella vulgaris exposed for 72 hours.
  • QSAR Models : Predict bioaccumulation (logKₒw) and persistence (half-life) using EPI Suite .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Purity ≥95% required.
    • TLC : Monitor reactions using silica plates (hexane:ethyl acetate 3:7).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (deviation ≤0.4%).
  • Thermogravimetric Analysis (TGA) : Confirm stability up to 200°C .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Process Optimization :
    • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation.
    • Quality by Design (QbD) : Apply DOE (Design of Experiments) to optimize temperature, solvent ratio, and catalyst loading.
  • Analytical Controls :
    • In-line PAT (Process Analytical Technology) : Real-time MS/NMR for impurity detection.
    • Stability Studies : Store intermediates under nitrogen at −20°C to prevent degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.